molecular formula C15H10ClFN4O3S B6019052 N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B6019052
M. Wt: 380.8 g/mol
InChI Key: XRFWOJASTMFRBT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide, also known as CFNTA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CFNTA is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of various protein kinases, which are involved in cell signaling and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit antimicrobial and antifungal activities, which may have implications for the treatment of infectious diseases. Additionally, this compound has been shown to exhibit potent antioxidant activity, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it exhibits potent biological activity, making it useful for studying various cellular processes. However, this compound also has several limitations. It is relatively insoluble in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in the field of medicine.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide. One potential direction is to study its potential use as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as arthritis. Another potential direction is to study its potential use as an antioxidant, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which will be important for its potential use in the field of medicine.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline with 5-nitro-1H-benzimidazole-2-thiol in the presence of potassium carbonate and acetonitrile. The reaction mixture is then heated at reflux temperature for several hours, and the product is obtained by filtration and purification using column chromatography. Other methods of synthesis have also been reported, including the use of different reagents and solvents.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit anticancer, antimicrobial, and antifungal activities. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to exhibit potent antioxidant activity, which may have implications for the treatment of various diseases.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O3S/c16-10-5-8(1-3-11(10)17)18-14(22)7-25-15-19-12-4-2-9(21(23)24)6-13(12)20-15/h1-6H,7H2,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFWOJASTMFRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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